4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine
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Overview
Description
4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a piperidine ring, a benzyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the formation of the piperidine ring followed by the introduction of the benzyl group. The pyrimidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as a structural motif in many pharmaceuticals.
Benzylpiperidine: A derivative of piperidine with a benzyl group, known for its biological activities.
Cyclopropylpyrimidine: A pyrimidine derivative with a cyclopropyl group, used in various chemical and biological applications.
Uniqueness
4-(4-Benzylpiperidine-1-carbonyl)-2-cyclopropyl-6-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15-13-19(23-20(22-15)18-7-8-18)21(25)24-11-9-17(10-12-24)14-16-5-3-2-4-6-16/h2-6,13,17-18H,7-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJDSXZYJXQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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